molecular formula C60H65O34+ B13435165 Ternatin 4

Ternatin 4

Cat. No.: B13435165
M. Wt: 1330.1 g/mol
InChI Key: LPANCZMXTVCHJO-XSNITHBASA-O
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Description

Ternatin 4 is a cyclic peptide natural product known for its cytotoxic and anti-adipogenic properties. It is derived from fungi and has shown significant potential in inhibiting protein synthesis, making it a promising candidate for cancer therapeutics .

Preparation Methods

The synthesis of Ternatin 4 involves complex procedures, often starting from simpler cyclic peptides. The synthetic routes typically include the formation of peptide bonds and cyclization reactions. Industrial production methods are still under research, but advancements in synthetic chemistry have allowed for the creation of more potent variants of this compound .

Chemical Reactions Analysis

Ternatin 4 undergoes various chemical reactions, including:

Scientific Research Applications

Ternatin 4 has a wide range of scientific research applications:

    Chemistry: Used as a chemical probe to study protein synthesis and translation elongation.

    Biology: Investigated for its role in inhibiting the elongation factor-1A (eEF1A) complex, which is crucial for protein synthesis.

    Medicine: Explored as a potential cancer therapeutic due to its ability to kill cancer cells by targeting the eEF1A complex.

Mechanism of Action

Ternatin 4 exerts its effects by binding to the elongation factor-1A (eEF1A) ternary complex, which includes GTP and aminoacyl-tRNA. This binding inhibits the translation elongation process, preventing the synthesis of new proteins. The molecular targets and pathways involved include the eEF1A complex and its associated components .

Comparison with Similar Compounds

Ternatin 4 is often compared with other cyclic peptides such as Didemnin B and Cytotrienin. While all these compounds target the eEF1A complex, this compound exhibits unique kinetic properties, including a faster dissociation rate under washout conditions compared to Didemnin B. This difference in kinetics can influence the compound’s efficacy and safety profile .

Similar Compounds

Properties

Molecular Formula

C60H65O34+

Molecular Weight

1330.1 g/mol

IUPAC Name

3-[[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-[4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoyl]oxymethyl]oxan-2-yl]oxyphenyl]chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid

InChI

InChI=1S/C60H64O34/c61-19-35-44(71)48(75)52(79)57(91-35)86-28-9-3-24(4-10-28)6-12-41(68)84-21-37-46(73)50(77)54(81)59(93-37)89-33-14-25(13-32(43(33)70)88-58-53(80)49(76)45(72)36(92-58)20-83-40(67)11-5-23-1-7-26(62)8-2-23)56-34(17-29-30(64)15-27(63)16-31(29)87-56)90-60-55(82)51(78)47(74)38(94-60)22-85-42(69)18-39(65)66/h1-17,35-38,44-55,57-61,71-82H,18-22H2,(H4-,62,63,64,65,66,67,70)/p+1/b12-6+/t35-,36-,37-,38-,44-,45-,46-,47-,48+,49+,50+,51+,52-,53-,54-,55-,57-,58-,59-,60-/m1/s1

InChI Key

LPANCZMXTVCHJO-XSNITHBASA-O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(C(=CC(=C3)C4=[O+]C5=CC(=CC(=C5C=C4O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)CC(=O)O)O)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)COC(=O)/C=C/C8=CC=C(C=C8)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=C(C(=CC(=C3)C4=[O+]C5=CC(=CC(=C5C=C4OC6C(C(C(C(O6)COC(=O)CC(=O)O)O)O)O)O)O)OC7C(C(C(C(O7)COC(=O)C=CC8=CC=C(C=C8)OC9C(C(C(C(O9)CO)O)O)O)O)O)O)O)O)O)O)O

Origin of Product

United States

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